molecular formula C10H22O2 B14346116 2,3-Diethyl-4-methylpentane-1,4-diol CAS No. 92340-75-5

2,3-Diethyl-4-methylpentane-1,4-diol

Cat. No.: B14346116
CAS No.: 92340-75-5
M. Wt: 174.28 g/mol
InChI Key: BVHIDUIGOJWNJL-UHFFFAOYSA-N
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Description

2,3-Diethyl-4-methylpentane-1,4-diol is an organic compound belonging to the class of diols, which are characterized by the presence of two hydroxyl (-OH) groups. This compound is a branched hydrocarbon with a molecular formula of C10H22O2. It is a tertiary alcohol, meaning that the hydroxyl groups are attached to carbon atoms that are connected to three other carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diethyl-4-methylpentane-1,4-diol can be achieved through several methods. One common approach involves the hydrogenation of diacetone alcohol. The process typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Diethyl-4-methylpentane-1,4-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: SOCl2 in pyridine, PBr3 in anhydrous conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes, alcohols.

    Substitution: Alkyl halides.

Mechanism of Action

The mechanism of action of 2,3-Diethyl-4-methylpentane-1,4-diol involves its interaction with molecular targets and pathways in biological systems. As a diol, it can participate in hydrogen bonding and other non-covalent interactions with proteins, enzymes, and other biomolecules. These interactions can influence the structure and function of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Diethyl-4-methylpentane-1,4-diol is unique due to its specific branching pattern and the presence of two hydroxyl groups at distinct positions. This structural arrangement imparts unique chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

92340-75-5

Molecular Formula

C10H22O2

Molecular Weight

174.28 g/mol

IUPAC Name

2,3-diethyl-4-methylpentane-1,4-diol

InChI

InChI=1S/C10H22O2/c1-5-8(7-11)9(6-2)10(3,4)12/h8-9,11-12H,5-7H2,1-4H3

InChI Key

BVHIDUIGOJWNJL-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)C(CC)C(C)(C)O

Origin of Product

United States

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